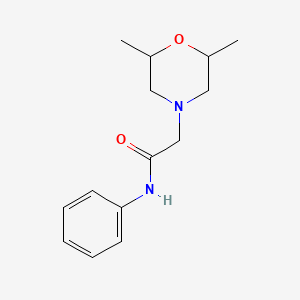

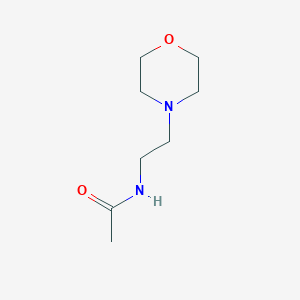

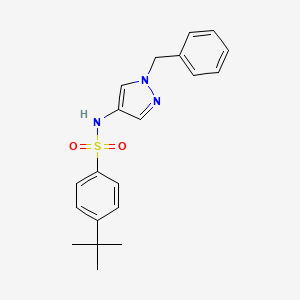

![molecular formula C18H20N4O B7518142 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)

2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MMV001038 ist eine Verbindung, die aus der Malaria Box identifiziert wurde, einer Sammlung von Verbindungen, die vom Medicines for Malaria Venture zu Forschungszwecken zur Verfügung gestellt werden. Diese Verbindung hat eine signifikante Aktivität gegen Staphylococcus aureus gezeigt, einen häufigen bakteriellen Krankheitserreger, der für verschiedene Infektionen verantwortlich ist .

Analyse Chemischer Reaktionen

MMV001038 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreaktionen, die Nukleophile und Elektrophile beinhalten. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

MMV001038 wurde ausgiebig auf seine antibakteriellen Eigenschaften untersucht, insbesondere gegen Staphylococcus aureus. Es hat eine starke Hemmwirkung gegen das Wachstum dieses Erregers in vitro gezeigtNeben seinen antibakteriellen Eigenschaften kann MMV001038 Anwendungen in anderen Bereichen wie Chemie, Biologie und Medizin haben .

Wirkmechanismus

Der Wirkmechanismus von MMV001038 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Bakterienzellen. Es hemmt wahrscheinlich Schlüsselenzyme oder -wege, die für das Wachstum und Überleben von Bakterien essentiell sind. Die genauen molekularen Zielstrukturen und Pfade, die an seiner Wirkung beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es kritische Prozesse innerhalb der Bakterienzelle stört, was zu seinen antibakteriellen Wirkungen führt .

Wirkmechanismus

The mechanism of action of MMV001038 involves its interaction with specific molecular targets within bacterial cells. It likely inhibits key enzymes or pathways essential for bacterial growth and survival. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to disrupt critical processes within the bacterial cell, leading to its antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

MMV001038 kann mit anderen Verbindungen aus der Malaria Box verglichen werden, wie z. B. MMV665941 und MMV666021. Diese Verbindungen zeigen ebenfalls eine starke antibakterielle Aktivität gegen Staphylococcus aureus. MMV001038 ist einzigartig in seiner spezifischen molekularen Struktur und den besonderen Wegen, die es in Bakterienzellen angreift. Der Vergleich unterstreicht die Vielfalt der Verbindungen in der Malaria Box und ihr Potenzial für die Entwicklung neuer antibakterieller Mittel .

Ähnliche Verbindungen:- MMV665941

- MMV666021

Vorbereitungsmethoden

Die Herstellungsverfahren für MMV001038 beinhalten synthetische Wege und spezifische Reaktionsbedingungen. Detaillierte Informationen zu den genauen synthetischen Wegen und industriellen Produktionsmethoden für MMV001038 sind im öffentlichen Bereich nicht leicht verfügbar. Typischerweise werden solche Verbindungen durch eine Reihe von organischen Reaktionen synthetisiert, die die Bildung von Schlüsselzwischenprodukten beinhalten, gefolgt von Reinigungs- und Charakterisierungsschritten.

Eigenschaften

IUPAC Name |

2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-12-7-8-14(11-13(12)2)20-18-21-16-6-4-3-5-15(16)17(22-18)19-9-10-23/h3-8,11,23H,9-10H2,1-2H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZLKBRFIAZMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

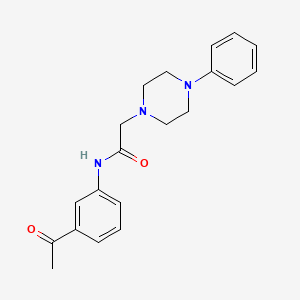

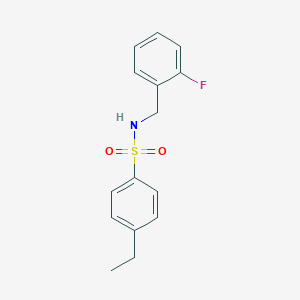

![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

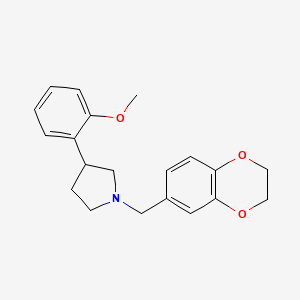

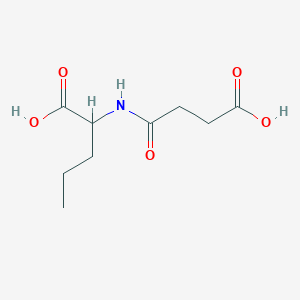

![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)

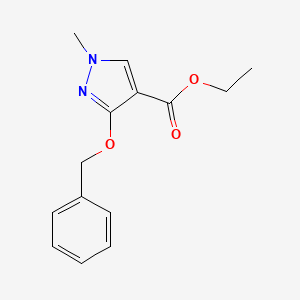

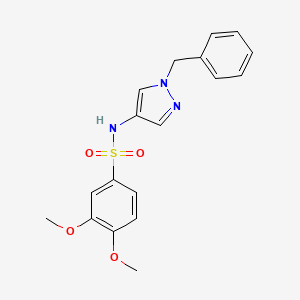

![2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7518157.png)

![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)